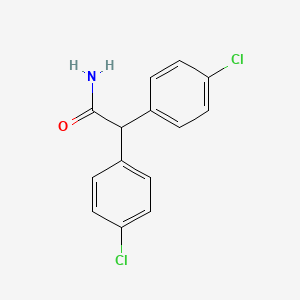
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-
概要
説明
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- is a chemical compound with the molecular formula C14H11Cl2NO . It is also known by other names such as 2,2-bis(4-chlorophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- consists of two chlorophenyl groups attached to an acetamide group . The InChI string for this compound is InChI=1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18) .Physical and Chemical Properties Analysis
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- has a molecular weight of 280.1 g/mol . It has a XLogP3 value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 279.0217694 g/mol . The topological polar surface area is 43.1 Ų .科学的研究の応用
Differences in Metabolism
- Metabolic Studies on Monochlorobenzene : A study detailing the differences in urinary metabolites of monochlorobenzene between rats and humans highlighted the use of high-performance liquid chromatography to detect metabolites such as p-chlorobenzene mercapturic acid and 4-chlorocatechol conjugates. This research could provide insight into the metabolic pathways of similar chlorinated benzene compounds, offering a foundational understanding of how such substances are processed in the body (Ogata & Shimada, 1983).
Exposure and Effects
- Exposure to Environmental Phenols : The presence of environmental phenols, including benzophenones, in pregnant women was studied to assess exposure levels. This research found significant racial/ethnic differences in the concentrations of various phenols, highlighting the widespread exposure to these chemicals and suggesting potential health risks associated with their endocrine-disrupting properties (Mortensen et al., 2014).
Clinical Applications
- Antiarrhythmic Effects of Lorcainide : A study examined the effects of oral administration of N-(4-chlorophenyl)-N-[1-(1-methylethyl)-4-piperidinyl]benzeneacetamide (Lorcainide) on patients with ventricular arrhythmias. The research demonstrated Lorcainide's efficacy in suppressing ventricular premature contractions, indicating its potential therapeutic application in treating arrhythmias (Meinertz et al., 1980).
Environmental and Health Monitoring
- Monitoring Benzene Exposure : The study on protein adducts as biomarkers for benzene metabolism highlights the use of molecular cytogenetic techniques to monitor exposure to benzene and its metabolites. This approach could be applied to similar compounds for assessing occupational and environmental exposure risks (Rappaport et al., 2005).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 2,2-bis(4-chlorophenyl)acetamide.
Mode of Action
This interaction could potentially alter the function of the target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2,2-bis(4-chlorophenyl)acetamide could potentially influence a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that 2,2-bis(4-chlorophenyl)acetamide could potentially have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their activity and altering metabolic processes. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic function .
Cellular Effects
The effects of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts and prolonged neurotransmission. Furthermore, it can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to this compound in vitro has been associated with alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .
Metabolic Pathways
Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a pivotal role in its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it has been shown to bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s distribution is also affected by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
特性
IUPAC Name |
2,2-bis(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLMDCRXONVSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200280 | |
| Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52234-91-0 | |
| Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052234910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)

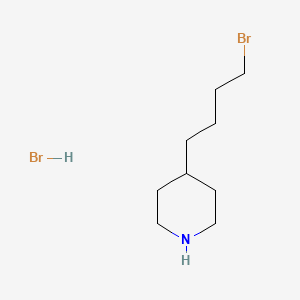
![4-(Benzo[d]oxazol-2-yl)phenol](/img/structure/B1597221.png)

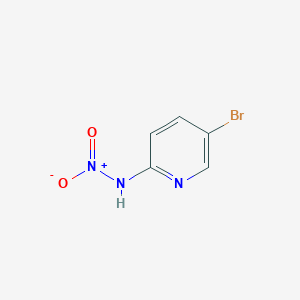
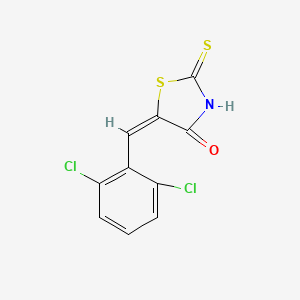
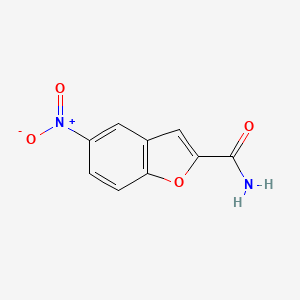

![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)


![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)
